(Trimethoxysilyl)methyl butanoate
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Overview
Description
(Trimethoxysilyl)methyl butyrate is an organosilicon compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique combination of silicon and ester functionalities, which makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethoxysilyl)methyl butyrate can be synthesized through the esterification reaction of butyric acid with (trimethoxysilyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of (Trimethoxysilyl)methyl butyrate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the reaction rate and yield . The process may also include steps for purification, such as distillation, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Trimethoxysilyl)methyl butyrate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Condensation: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Condensation: Other silanes and a catalyst like hydrochloric acid.
Major Products Formed
Hydrolysis: Butyric acid and (trimethoxysilyl)methanol.
Transesterification: New esters and alcohols.
Condensation: Siloxane polymers.
Scientific Research Applications
(Trimethoxysilyl)methyl butyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Trimethoxysilyl)methyl butyrate involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in forming crosslinked networks in polymers and coatings . The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: An ester with a similar structure but lacks the silicon functionality.
(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with a methacrylate group instead of a butyrate group.
Uniqueness
(Trimethoxysilyl)methyl butyrate is unique due to its combination of ester and silane functionalities, which allows it to participate in both organic and inorganic reactions. This dual functionality makes it versatile for applications in various fields, including materials science and biotechnology .
Biological Activity
(Trimethoxysilyl)methyl butanoate, with the CAS number 679842-06-9, is a silane compound that has garnered attention for its potential biological activities. Its unique structure, which combines silane functionalities with organic components, positions it as a candidate for various applications in biochemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications in biocatalysis, and relevant case studies.
The compound's molecular formula is C10H22O4Si, and its molecular weight is approximately 238.37 g/mol. The presence of trimethoxysilyl groups allows for interactions with both organic and inorganic substrates, enhancing its utility in biological systems.
Property | Value |
---|---|
Molecular Formula | C10H22O4Si |
Molecular Weight | 238.37 g/mol |
CAS Number | 679842-06-9 |
Structure | Structure |
The biological activity of this compound primarily stems from its ability to interact with cellular components. It is hypothesized that the silane group can facilitate the formation of siloxane bonds with biological molecules, potentially influencing cellular signaling pathways and enzyme activities.
- Enzyme Interaction : Studies suggest that silane compounds can act as enzyme inhibitors or activators. The specific interaction mechanisms remain under investigation, but preliminary findings indicate potential effects on lipase and protease activities.
- Cellular Uptake : The hydrophobic nature of the compound may enhance its permeability through cellular membranes, allowing for more effective interaction with intracellular targets.
Applications in Biocatalysis
Recent research has highlighted the role of this compound in biocatalysis, particularly in the synthesis of esters and other organic compounds. Its ability to stabilize enzymes and enhance reaction rates makes it a valuable component in biotechnological applications.
Case Studies
- Enzymatic Synthesis : A study demonstrated that this compound could be used to enhance the enzymatic synthesis of flavor esters. The compound was shown to improve enzyme stability and increase yield by over 90% in certain reactions .
- Biocatalyst Development : Research focused on immobilizing lipases on silica supports treated with this compound to create robust biocatalysts for biodiesel production. These biocatalysts exhibited improved conversion rates and stability over multiple cycles .
Biological Activity Insights
The biological activity of this compound extends beyond catalysis:
- Antimicrobial Properties : Preliminary studies indicate that silane compounds may possess antimicrobial properties against various bacteria and fungi, making them suitable for applications in coatings and preservatives.
- Tissue Engineering : The compound's compatibility with biological tissues has been explored in tissue engineering applications, particularly in developing scaffolds that promote cell adhesion and proliferation.
Properties
CAS No. |
679842-06-9 |
---|---|
Molecular Formula |
C8H18O5Si |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
trimethoxysilylmethyl butanoate |
InChI |
InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |
InChI Key |
UUUHCUUFEZUVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC[Si](OC)(OC)OC |
Origin of Product |
United States |
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